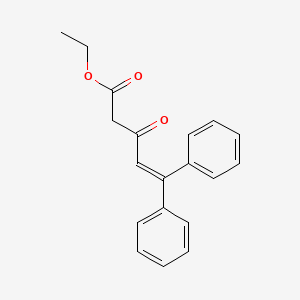
Ethyl 3-oxo-5,5-diphenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-5,5-diphenylpent-4-enoate is an organic compound with the molecular formula C19H18O3. It is characterized by the presence of a keto group (3-oxo), a double bond (4-enoate), and two phenyl groups (5,5-diphenyl). This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-5,5-diphenylpent-4-enoate typically involves the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate ion from ethyl acetoacetate, which then undergoes nucleophilic addition to benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-5,5-diphenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-oxo-5,5-diphenylpent-4-enoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-5,5-diphenylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-5-phenylpent-4-enoate: Similar structure but with only one phenyl group.
Ethyl acetoacetate: Lacks the phenyl groups and double bond.
Benzaldehyde: Contains the phenyl group but lacks the keto and ester functionalities.
Uniqueness
Ethyl 3-oxo-5,5-diphenylpent-4-enoate is unique due to the presence of two phenyl groups and a conjugated double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
89861-28-9 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 3-oxo-5,5-diphenylpent-4-enoate |
InChI |
InChI=1S/C19H18O3/c1-2-22-19(21)14-17(20)13-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
InChI Key |
FDGGMJVZNNLAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















